Bis(aminomethyl)norbornane
Overview
Description
Bis(aminomethyl)norbornane is a chemical compound with the molecular formula C9H18N2 . It is a mixture of isomers . It is used as a monomer in the synthesis of bio-compatible materials .
Physical and Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a molecular weight of 154.26 . The compound has a refractive index of 1.51 . Its specific gravity is 1.00 .Scientific Research Applications
Synthesis and Ligand Development
- Enantioselective Synthesis : The asymmetric synthesis of trans-2,3-bis(aminomethyl)norbornane, starting with endo-2,3-norbornene dicarboxylate anhydride, was successfully performed. This process involved desymmetrization, epimerization, and hydrogenation, leading to the production of saturated diamine with high enantiomeric excess (Tanyeli & Özçubukçu, 2003).
- Ligands for Metal Complex Hydrogenation Catalysts : O,N-bis-(dipheylphosphino)-2-exo-hydroxy,3-endo-methylamino-norbornane, prepared from corresponding aminoalcohols, was used as a ligand for Rh complexes. These complexes were tested in asymmetric hydrogenation, achieving optical yields up to 90% (Döbler, Kreuzfeld, & Pracejus, 1988).
Materials Science and Engineering
- Silica Membrane Development : Bis(trimethoxysilyl)norbornane (BTMSN) was used to create silica membranes with potential applications in gas and water separation. Compared to ethylene- and ethenylene-bridged silica membranes, BTMSN membranes showed higher gas permeability and suppressed water permeability, along with promising separation characteristics (Ohshita et al., 2015).
- Polyhydroxyurethane Properties : The chain extender structure's influence on the properties of segmented polyhydroxyurethane was explored using bis(aminomethyl) norbornane among other diamines. This study revealed the potential of norbornane-based extenders in enhancing thermal and mechanical properties of polyhydroxyurethanes (Beniah et al., 2017).
Chemical Synthesis and Structures
- Novel Aluminium and Gallium Compounds : 2,5-Dialumina-3,6-diaza- and 2,5-digalla-3,6-diaza-norbornane were synthesized, highlighting the potential of bis(aminomethyl)norbornane derivatives in forming complex metal-nitrogen bonds with unique norbornane-basket structures (Lustig & Mitzel, 2000).
Pharmacological and Biomedical Applications
- Antibacterial Agents : Biscationic norbornanes were synthesized as peptidomimetic antibacterial agents. They demonstrated significant antibacterial activity against various strains, including multi-resistant bacteria, showcasing the potential of this compound derivatives in medical applications (Hickey et al., 2015).
Safety and Hazards
Bis(aminomethyl)norbornane is classified as dangerous . It can cause severe skin burns and eye damage . Safety measures include wearing suitable protective equipment, avoiding inhalation of vapour or mist, and washing hands and face thoroughly after handling . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Properties
IUPAC Name |
[3-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h6-9H,1-5,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYFJVIASOJLJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972046 | |
Record name | (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Bicyclo[2.2.1]heptanedimethanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
56602-77-8 | |
Record name | Bicyclo(2.2.1)heptanedimethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056602778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[2.2.1]heptanedimethanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[2.2.1]heptanebis(methylamine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Bis(aminomethyl)norbornane influence the properties of the resulting polyhydroxyurethane?
A1: this compound, with its rigid and bulky norbornane ring structure, significantly impacts the thermal and mechanical characteristics of the PHU. When incorporated as a chain extender, it enhances the phase separation between the soft and hard segments within the polymer []. This leads to a higher flow temperature (Tflow) of 105 °C, indicating improved thermal stability. Furthermore, it contributes to superior mechanical strength, achieving a tensile strength of 22.4 MPa and impressive elongation-at-break of 500% at 50 wt% hard-segment content []. These properties highlight its potential in developing high-performance PHUs for various applications.
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